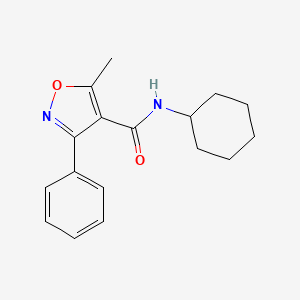![molecular formula C17H16N2O3 B5883779 N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CDMB is a small molecule that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide exerts its effects by modulating the activity of various proteins, including protein kinases, ion channels, and neurotransmitter receptors. N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide binds to the active site of these proteins and inhibits their activity, leading to the inhibition of cell growth, modulation of ion channel activity, and modulation of neurotransmitter receptor activity.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, modulation of ion channel activity, and modulation of neurotransmitter receptor activity. N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells and modulate the activity of various signaling pathways, including the MAPK and PI3K pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields of research. However, N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide, including the development of more potent and selective inhibitors of protein kinases and ion channels, the investigation of the potential therapeutic applications of N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide in various diseases, and the elucidation of the mechanisms underlying the biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide. Additionally, the development of novel synthetic methods for N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide and the optimization of its pharmacokinetic properties are also important directions for future research.
Conclusion:
In conclusion, N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide have been discussed in this paper. Further research on N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide is needed to fully elucidate its potential applications and mechanisms of action.
Méthodes De Synthèse
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide can be synthesized using various methods, including the reaction between 3,5-dimethoxybenzoic acid and 4-(chloromethyl)benzonitrile in the presence of a base, such as potassium carbonate. Another method involves the reaction between 3,5-dimethoxybenzoyl chloride and 4-(aminomethyl)benzonitrile in the presence of a base, such as triethylamine. The synthesized N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide can be purified using column chromatography or recrystallization methods.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroscience, and drug discovery. In cancer therapy, N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of protein kinases. In neuroscience, N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can lead to the development of novel drugs for neurological disorders. In drug discovery, N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been used as a lead compound to develop more potent and selective inhibitors of protein kinases and ion channels.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-9-13(10-16(11-15)22-2)17(20)19-14-5-3-12(4-6-14)7-8-18/h3-6,9-11H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVITRLBHYZFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)
![1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5883698.png)

![4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)


![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)

![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)




![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)